molecular formula C27H26ClN3O2 B11055696 4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B11055696
M. Wt: 460.0 g/mol
InChI Key: YSICBICQGGCHHE-UHFFFAOYSA-N
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Description

4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a combination of benzimidazole, chlorophenoxy, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps, including the formation of the benzimidazole core, the attachment of the chlorophenoxypropyl group, and the final coupling with the pyrrolidinone moiety. Common synthetic methods include:

    Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Chlorophenoxypropyl Group: This step often involves nucleophilic substitution reactions where the benzimidazole core is reacted with 3-(4-chlorophenoxy)propyl halides.

    Coupling with Pyrrolidinone: The final step involves the coupling of the intermediate with 4-methylphenylpyrrolidin-2-one using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxy and benzimidazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The chlorophenoxy group may enhance the compound’s ability to penetrate cell membranes, while the pyrrolidinone moiety could interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-BENZIMIDAZOL-2-YL}-1-(4-ETHOXYPHENYL)PYRROLIDIN-2-ONE
  • 4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-BENZIMIDAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE

Uniqueness

The uniqueness of 4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group enhances its lipophilicity, while the benzimidazole and pyrrolidinone moieties contribute to its potential biological activities.

Properties

Molecular Formula

C27H26ClN3O2

Molecular Weight

460.0 g/mol

IUPAC Name

4-[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C27H26ClN3O2/c1-19-7-11-22(12-8-19)31-18-20(17-26(31)32)27-29-24-5-2-3-6-25(24)30(27)15-4-16-33-23-13-9-21(28)10-14-23/h2-3,5-14,20H,4,15-18H2,1H3

InChI Key

YSICBICQGGCHHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=C(C=C5)Cl

Origin of Product

United States

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